molecular formula C16H15N5O3S B2712649 methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate CAS No. 860784-29-8

methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate

Cat. No.: B2712649
CAS No.: 860784-29-8
M. Wt: 357.39
InChI Key: HDUDKMVYWDXVEP-NTUHNPAUSA-N
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Description

Methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10(15(23)24-2)25-16-19-13(14(22)20-16)7-11-3-5-12(6-4-11)21-9-17-8-18-21/h3-10H,1-2H3,(H,19,20,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDKMVYWDXVEP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)SC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a methyl ester group, a thiazole moiety, and a triazole ring. The structural formula can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure is crucial for its biological interactions and mechanisms of action.

Overview

Research indicates that compounds containing triazole and imidazole rings exhibit significant antimicrobial properties. The presence of these heterocycles in this compound suggests potential efficacy against various pathogens.

Case Studies

  • Antifungal Activity : Studies have shown that triazole derivatives can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. For instance, similar compounds demonstrated minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 to 25 μg/mL .
  • Antibacterial Activity : The compound's structural analogs have been tested against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar triazole structures exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 12.5–25 μg/mL .

Data Table: Antimicrobial Efficacy

PathogenCompound TypeMIC (μg/mL)Reference
Candida albicansTriazole derivative1.6 - 25
Staphylococcus aureus (MRSA)Triazole derivative12.5 - 25
Escherichia coliBenzotriazole analogsVaries

Triazoles are known to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting key cellular pathways involved in tumor growth. This compound may exhibit similar effects due to its structural components.

Research Findings

In vitro studies have demonstrated that related triazole compounds can effectively inhibit the proliferation of various cancer cell lines. For example, certain derivatives showed IC50 values against colon carcinoma HCT-116 cells at approximately 6.2 μM . This suggests that methyl 2-[(5-oxo...propanoate may also hold promise as an anticancer agent.

Data Table: Anticancer Efficacy

Cancer Cell LineCompound TypeIC50 (μM)Reference
HCT-116 (Colon Carcinoma)Triazole derivative6.2
T47D (Breast Cancer)Triazole derivative27.3

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and imidazole rings exhibit significant antimicrobial properties. For example, derivatives of triazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate could potentially be synthesized to evaluate its efficacy against these pathogens.

Case Study: Antimicrobial Screening

A study involving the synthesis of triazole derivatives showed that certain compounds exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of the imidazole moiety may enhance this activity due to the synergistic effects observed in similar compounds .

Pharmaceutical Potential

The compound's structural features suggest potential as a lead compound for developing new pharmaceuticals. The combination of the triazole and imidazole rings is known for its role in drug design, particularly in antifungal agents. For instance, derivatives of triazoles are widely used as antifungal medications due to their ability to inhibit fungal cytochrome P450 enzymes .

Example: Triazole-based Antifungals

Triazole-based antifungals such as fluconazole and itraconazole are well-established in clinical use. Investigating this compound could lead to the discovery of novel antifungal agents with improved efficacy or reduced side effects.

Pesticidal Properties

Compounds with similar structures have been explored for their potential as pesticides. The incorporation of sulfur atoms in organic molecules has been linked to enhanced biological activity against pests . this compound could be evaluated for its effectiveness in controlling agricultural pests.

Case Study: Agrochemical Formulations

Research indicates that certain triazole derivatives can act as effective plant protection agents by controlling insect populations while being less toxic to non-target organisms . The development of formulations based on this compound may contribute to sustainable agriculture practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.